Ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate

描述

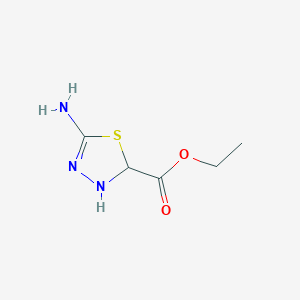

Ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate (CAS 64837-53-2) is a heterocyclic compound featuring a partially saturated 1,3,4-thiadiazole ring. The molecule contains a dihydrothiadiazole core (positions 2 and 3 are hydrogenated), an amino group at position 5, and an ethyl carboxylate ester at position 2 (Figure 1). Key physical properties include a molecular weight of 173.193 g/mol, melting point of 197–199°C, and boiling point of 317.9°C at 760 mmHg . The compound exhibits moderate solubility in organic solvents like ethanol and ether.

The amino group at position 5 serves as a reactive site for further functionalization, enabling its use as a precursor in synthesizing halogenated derivatives (e.g., bromo or chloro) via Sandmeyer reactions . Its tautomeric behavior and regiospecific alkylation under basic conditions have been studied, confirming its stability in the thione form and utility in macrocycle synthesis .

属性

IUPAC Name |

ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h3,7H,2H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOISGUUIQUJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method Overview

This classical approach involves synthesizing hydrazine derivatives, which then undergo cyclization to form the thiadiazole ring.

Step-by-step Procedure

- Preparation of Hydrazine Intermediate : Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate is synthesized via acylation of hydrazine derivatives with ethyl oxoacetate.

- Cyclization Reaction : The hydrazine intermediate reacts with sulfur sources such as Lawesson's reagent in tetrahydrofuran (THF) at elevated temperatures (~75°C).

- Reaction Conditions :

- Reagent: Lawesson's reagent (used for thionation)

- Solvent: THF

- Temperature: 75°C

- Time: 3 hours

- Work-up :

- The mixture is diluted with ethyl acetate, treated with decolorizing charcoal, stirred at 18°C for 16 hours.

- Filtration, concentration, and purification via column chromatography yield the target compound.

Yield & Data

- Yield : Approximately 28%

- Physical Data : The product is purified by chromatography, with spectral data confirming structure.

Research Findings

This method emphasizes the thionation of oxo compounds to form the thiadiazole ring, leveraging Lawesson's reagent's specificity for sulfur incorporation.

Synthesis from 4-Methyl-3-thiosemicarbazide and Acidic Cyclization

Method Overview

This approach involves reacting 4-methyl-3-thiosemicarbazide with propionic acid under acidic conditions, followed by cyclization to form the thiadiazole ring.

Reaction Scheme

- Reactants :

- 4-Methyl-3-thiosemicarbazide

- Propionic acid

- Conditions :

- Mineral acid mixture (H₂SO₄ and PPA)

- Temperature: 100–105°C

- Duration: 3 hours

- Work-up :

- Addition of water and toluene

- Adjustment of pH to neutral (~7)

- Separation of organic layer containing Ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate

Yield & Data

- Yield : 93%

- Physical Data : Melting point 84–87°C, spectral confirmation.

Research Findings

This method demonstrates the utility of acid-mediated cyclization, where thiosemicarbazide derivatives are cyclized with carboxylic acids to form the thiadiazole core efficiently.

Synthesis via Cyclization of Hydrazonoyl Chlorides with Hydrazine Derivatives

Method Overview

A versatile route involves reacting hydrazine derivatives with hydrazonoyl chlorides in ethanol, catalyzed by triethylamine, to form the thiadiazole ring.

Procedure

- Reactants :

- Hydrazine derivative (e.g., 4-methyl-2-phenylthiazole-5-carbohydrazide)

- Hydrazonoyl chlorides

- Triethylamine (catalyst)

- Conditions :

- Reflux in ethanol for 4–6 hours

- Post-reaction treatment with ice/HCl for purification

- Outcome :

- Formation of various 1,3,4-thiadiazole derivatives, including this compound

Research Findings

This pathway is adaptable for synthesizing diverse thiadiazole derivatives, emphasizing the importance of hydrazonoyl chlorides as key intermediates.

Direct Thionation of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate

Method Overview

A recent approach involves converting ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate directly into the target compound using Lawesson's reagent.

Reaction Conditions

- Reagent : Lawesson's reagent

- Solvent : Tetrahydrofuran (THF)

- Temperature : 75°C

- Duration : 3 hours

- Work-up :

- Dilution with ethyl acetate

- Purification by column chromatography

Yield & Data

- Yield : 28%

- Physical Data : Purified product characterized by spectral analysis.

Research Findings

This method highlights the efficiency of Lawesson's reagent in thionating carbonyl groups to form thiadiazoles, providing a straightforward route for synthesis.

Data Summary Table

| Method | Key Reactants | Reagents & Conditions | Yield | Notable Features |

|---|---|---|---|---|

| Hydrazine Cyclization | Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate | Lawesson's reagent, THF, 75°C, 3h | 28% | Thionation, straightforward purification |

| Acidic Cyclization | 4-Methyl-3-thiosemicarbazide + Propionic acid | H₂SO₄ + PPA, 100–105°C, 3h | 93% | High yield, acid-mediated cyclization |

| Hydrazonoyl Chloride Route | Hydrazine derivatives + hydrazonoyl chlorides | Ethanol, reflux, 4–6h | Moderate to high | Versatile, suitable for derivatives |

| Direct Thionation | Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate | Lawesson's reagent, THF, 75°C | 28% | Efficient thionation process |

化学反应分析

Types of Reactions

Ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted thiadiazole derivatives.

科学研究应用

Agricultural Chemistry

Fungicides and Herbicides Development

Ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate serves as a crucial building block in the synthesis of new agrochemicals. Its derivatives have shown potential as effective fungicides and herbicides. Research indicates that compounds derived from this scaffold can enhance crop protection and yield by targeting specific biological pathways in pests and pathogens .

Pharmaceutical Development

Novel Drug Synthesis

The unique structure of this compound makes it an attractive candidate for the synthesis of new pharmaceuticals. Studies have highlighted its potential in treating infections and inflammatory diseases. The presence of the thiadiazole ring is associated with various pharmacological activities including antimicrobial, anti-inflammatory, and analgesic effects .

Case Study: Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, certain derivatives were found to be more effective than standard antibiotics like ofloxacin against E. coli and Streptococcus pyogenes, showcasing their potential as alternative therapeutic agents .

Material Science

Specialty Polymers and Coatings

In material science, this compound is utilized in the formulation of specialty polymers and coatings. Its incorporation into materials enhances durability and resistance to environmental factors such as moisture and UV radiation .

Analytical Chemistry

Reagent in Analytical Methods

This compound acts as a reagent in various analytical techniques. It aids in the detection and quantification of other chemical species within complex mixtures. Its ability to form stable complexes with metal ions makes it useful in analytical applications such as spectrophotometry and chromatography .

Biotechnology

Biocatalysis Applications

In biotechnology, this compound is being investigated for its role in biocatalysis. It has the potential to improve the efficiency of enzymatic reactions used in industrial processes. The compound's unique structure may facilitate enzyme-substrate interactions, leading to enhanced reaction rates .

Summary Table of Applications

作用机制

The mechanism of action of Ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate involves its interaction with biological targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is often mediated by the amino and carboxylate groups, which can form hydrogen bonds and other interactions with the target molecules .

相似化合物的比较

Structural and Functional Group Variations

A. Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate (CAS 64837-49-6)

- Structure : Fully aromatic 1,3,4-thiadiazole ring with a chlorine substituent at position 5.

- Properties: Molecular weight 190.63 g/mol; melting point 132–134°C; soluble in ethanol and ether .

- Applications : Intermediate in agrochemicals and pharmaceuticals due to halogen’s electron-withdrawing effects.

B. Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

- Synthesis: Produced via Sandmeyer bromination of the amino derivative using CuBr₂ and tert-butyl nitrite (71% yield) .

C. Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate (CAS 869108-50-9)

- Structure : Methyl group at position 5.

- Synthesis : Prepared using Lawesson’s reagent in tetrahydrofuran .

- Properties: Molecular weight 172.2 g/mol; lower polarity compared to amino/chloro derivatives.

Physicochemical Properties

| Property | Ethyl 5-amino-2,3-dihydro-... | Ethyl 5-chloro-... | Ethyl 5-methyl-... |

|---|---|---|---|

| Molecular Weight (g/mol) | 173.19 | 190.63 | 172.20 |

| Melting Point (°C) | 197–199 | 132–134 | Not reported |

| Boiling Point (°C) | 317.9 | 343.8 | Not reported |

| Solubility | Moderate in ethanol/ether | High in ethanol | Moderate in THF |

Key Observations :

- Halogenation reduces melting points, likely due to decreased crystallinity.

- The dihydro core in the amino derivative increases thermal stability (higher melting/boiling points).

生物活性

Ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate (CAS No. 64837-53-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 173.19 g/mol

- Melting Point : 197-199 °C

- Boiling Point : 317.9 ± 25 °C

- Density : 1.4 ± 0.1 g/cm³

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Compounds containing the thiadiazole moiety have demonstrated potent antimicrobial properties against various pathogens. Studies indicate that derivatives of this compound can inhibit the growth of bacteria and fungi effectively .

- Anticancer Properties : The compound has shown promising results in vitro against several cancer cell lines. The presence of the thiadiazole ring is crucial for its anticancer activity, likely due to its ability to interact with cellular targets involved in proliferation and apoptosis .

- Anticonvulsant Effects : Research indicates that derivatives of thiadiazoles can exhibit anticonvulsant activity. This compound has been evaluated using various animal models for its efficacy in reducing seizure frequency and severity .

- Anti-inflammatory and Analgesic Effects : Some studies have reported that thiadiazole derivatives possess anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Amino group at position 5 | Essential for antimicrobial and anticancer activity |

| Carboxylate group at position 2 | Enhances solubility and bioavailability |

| Aromatic substitutions | Can increase potency against specific targets |

Case Studies

- Anticancer Activity Study : A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited an IC50 value indicating significant inhibition of cell proliferation .

- Anticonvulsant Activity Assessment : In a controlled experiment using the maximal electroshock (MES) method on mice, the compound demonstrated significant anticonvulsant effects with an LD50 greater than 3000 mg/kg, indicating a favorable safety profile alongside efficacy .

Synthesis Methods

The synthesis of this compound typically involves:

- Refluxing Ethyl Acetoacetate with Thiosemicarbazide : This step forms the intermediate thiadiazole.

- Cyclization Reaction : The intermediate undergoes cyclization to yield the final product.

- Purification Techniques : Common methods include recrystallization and column chromatography to obtain pure compounds for biological testing.

常见问题

Q. What are the common synthetic routes for Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, and how can intermediates be characterized?

The compound is typically synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate 5-amino-1,3,4-thiadiazole-2-thioles. Key intermediates are characterized using elemental analysis, ¹H NMR, and IR spectroscopy , with purity confirmed by TLC . For brominated derivatives, Sandmeyer bromination of the diazonium salt (using tert-butyl nitrite at room temperature) yields bromo-thiadiazoles in ~71% yield, scalable to kilogram quantities .

Q. What analytical methods are critical for verifying the structural integrity of this compound?

Essential techniques include:

- ¹H NMR : To confirm substitution patterns (e.g., ethyl ester protons at δ 1.3–1.4 ppm and NH₂ protons at δ 5–6 ppm).

- IR spectroscopy : Detection of C=O (ester, ~1700 cm⁻¹) and N–H (amine, ~3300 cm⁻¹) stretches.

- TLC : To monitor reaction progress and purity, using silica gel plates and UV visualization .

Q. What safety precautions are required when handling this compound?

The compound is harmful via inhalation, skin contact, or ingestion. Use gloves, goggles, and fume hoods during synthesis. Store in airtight containers away from oxidizers. Emergency measures include rinsing skin/eyes with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can researchers optimize the alkylation step to diversify the 1,3,4-thiadiazole scaffold?

Alkylation efficiency depends on:

- Reagent selection : Use alkyl halides or sulfonates with varying chain lengths or functional groups (e.g., benzyl bromide for aromatic derivatives).

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Temperature control : Mild conditions (20–40°C) prevent side reactions like over-alkylation .

For example, substituting the thiol group with sulfanylacetic acid derivatives yields anticonvulsant candidates .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives?

Contradictions often arise from tautomerism or steric hindrance. Strategies include:

- Variable-temperature NMR : To identify dynamic processes (e.g., NH₂ proton exchange).

- 2D NMR (COSY, HSQC) : To assign overlapping signals and confirm connectivity.

- X-ray crystallography : For unambiguous structural determination, especially in polymorphic systems .

Q. What strategies are effective in scaling up the Sandmeyer bromination reaction for this compound?

Key considerations for large-scale synthesis:

- Slow diazonium salt formation : Add NaNO₂ gradually to avoid exothermic decomposition.

- Catalyst-free conditions : Use excess HBr (48% aqueous) to stabilize intermediates.

- Batch vs. flow chemistry : Continuous flow systems improve heat dissipation and reproducibility at kilogram scales .

Q. How does the electronic nature of substituents influence the compound’s biological activity?

Electron-withdrawing groups (e.g., Br, NO₂) enhance electrophilicity, improving interactions with biological targets. For instance:

Q. What computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

- DFT calculations : To model transition states and predict regioselectivity in Suzuki couplings.

- Molecular docking : To screen derivatives for binding affinity with targets like EGFR or tubulin .

- Retrosynthetic AI tools : Platforms like Synthia propose optimal routes for functionalizing the thiadiazole core .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported biological activity data across studies?

Q. What experimental controls are essential when studying the compound’s metabolic stability?

- Positive controls : Use stable analogs (e.g., ethyl ester derivatives) to benchmark degradation rates.

- Liver microsome assays : Include NADPH cofactors to simulate Phase I metabolism.

- LC-MS/MS quantification : To track metabolite formation (e.g., hydrolysis to carboxylic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。